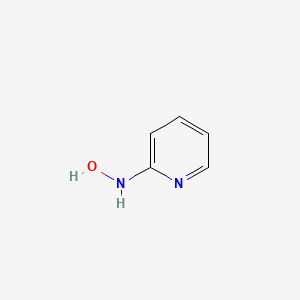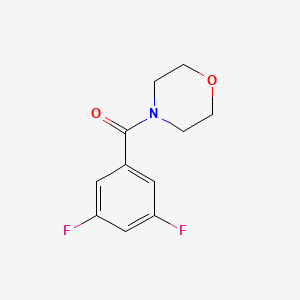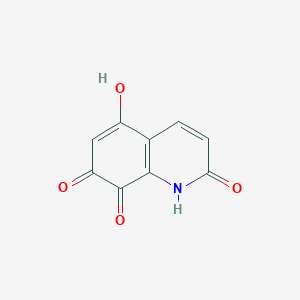
5-Hydroxyquinoline-2,7,8(1h)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyquinoline-2,7,8(1h)-trione is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyquinoline-2,7,8(1h)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminobenzamide derivatives: This method involves the reaction of 2-aminobenzamide with suitable reagents to form the quinoline ring.
Oxidative cyclization: This involves the oxidation of suitable precursors to form the trione structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyquinoline-2,7,8(1h)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the trione to corresponding diols or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline-2,7,8-trione derivatives.
Reduction: Formation of quinoline-2,7,8-diol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyquinoline-2,7,8(1h)-trione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Binding to receptors and modulating their activity.
Pathway modulation: Affecting various biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: A well-known derivative with various applications.
2,4-Dihydroxyquinoline: Another derivative with distinct properties.
Uniqueness
5-Hydroxyquinoline-2,7,8(1h)-trione is unique due to its specific trione structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
15544-54-4 |
|---|---|
Fórmula molecular |
C9H5NO4 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
5-hydroxy-1H-quinoline-2,7,8-trione |
InChI |
InChI=1S/C9H5NO4/c11-5-3-6(12)9(14)8-4(5)1-2-7(13)10-8/h1-3,11H,(H,10,13) |
Clave InChI |
ILESTJVGWALRFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC2=C1C(=CC(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
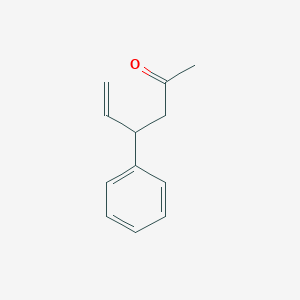
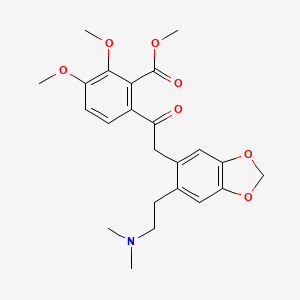
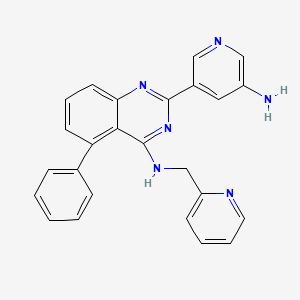
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)
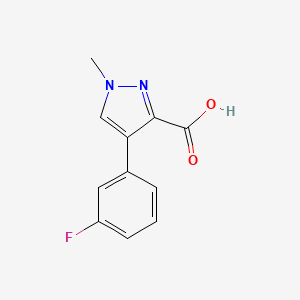
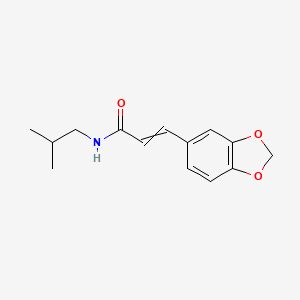

![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
